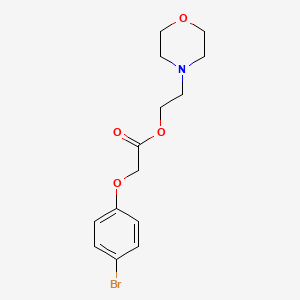
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. Moclobemide is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Mécanisme D'action
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate works by inhibiting the activity of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical and physiological effects:
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter concentration helps to alleviate symptoms of depression and anxiety. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has also been shown to have minimal effects on other neurotransmitters, such as acetylcholine, which may help to reduce side effects commonly associated with other antidepressant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has several advantages for use in lab experiments. It is a selective and reversible inhibitor of MAO-A, which makes it a useful tool for studying the role of MAO-A in various physiological and pathological processes. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has also been shown to have minimal effects on other neurotransmitters, which may help to reduce confounding effects in experiments. However, one limitation of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate. One area of interest is the potential use of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate in the treatment of Parkinson's disease. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate may help to alleviate symptoms such as depression and anxiety in Parkinson's patients, and further research is needed to determine its efficacy in this population. Another area of interest is the use of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Finally, further research is needed to determine the long-term safety and efficacy of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate, particularly in comparison to other antidepressant drugs.
Méthodes De Synthèse
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate is synthesized from 4-bromophenol and ethyl chloroacetate, followed by reaction with morpholine and sodium hydroxide. The final product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has also been studied for its potential use in the treatment of Parkinson's disease, as it may help to alleviate symptoms such as depression and anxiety.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWBFFGCEHXKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)
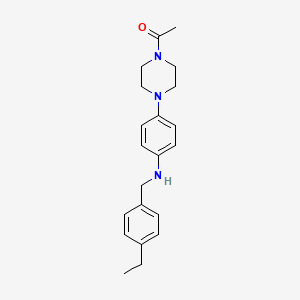

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)

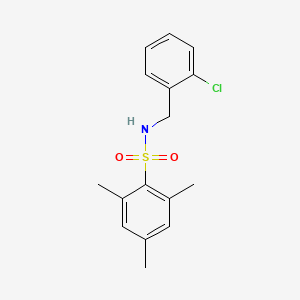
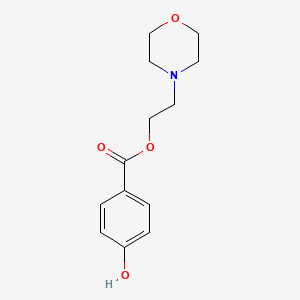
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)
![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)
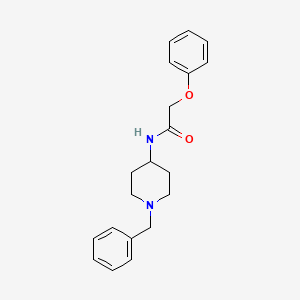
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)